molecular formula C20H19N5O3 B2403065 N-[3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl]-1-benzofuran-2-carboxamide CAS No. 1002933-22-3

N-[3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl]-1-benzofuran-2-carboxamide

Cat. No.: B2403065
CAS No.: 1002933-22-3
M. Wt: 377.404
InChI Key: IDIBHNZOPPULHB-UHFFFAOYSA-N
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Description

N-[3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl]-1-benzofuran-2-carboxamide is an organic compound belonging to the class of benzanilides. These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring . The compound’s structure includes a benzofuran moiety, a pyrazole ring, and a dihydropyrimidine ring, making it a complex and interesting molecule for various scientific applications.

Safety and Hazards

The safety and hazards associated with this compound are not fully detailed in the search results . For more detailed information, it is recommended to inquire directly with the supplier.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl]-1-benzofuran-2-carboxamide typically involves multi-step organic reactions. One common method involves the initial formation of the benzofuran-2-carboxamide core, followed by the introduction of the pyrazole and dihydropyrimidine rings through cyclization reactions. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like acetonitrile or dimethylformamide (DMF).

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors can also enhance the efficiency of the synthesis process. Purification steps, such as recrystallization or chromatography, are essential to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

N-[3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl]-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the benzofuran or pyrazole rings using reagents like sodium hydride or lithium diisopropylamide (LDA).

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium hydride (NaH) or lithium diisopropylamide (LDA) in anhydrous conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines.

Scientific Research Applications

N-[3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl]-1-benzofuran-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Comparison with Similar Compounds

Similar Compounds

  • N-(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)-1H-imidazole-1-carboxamide
  • 4-Ethoxy-3-(1-methyl-7-oxo-3-propyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)benzene-1-sulfonyl chloride

Uniqueness

N-[3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl]-1-benzofuran-2-carboxamide stands out due to its unique combination of structural features, including the benzofuran, pyrazole, and dihydropyrimidine rings. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

N-[5-methyl-2-(6-oxo-4-propyl-1H-pyrimidin-2-yl)pyrazol-3-yl]-1-benzofuran-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5O3/c1-3-6-14-11-18(26)23-20(21-14)25-17(9-12(2)24-25)22-19(27)16-10-13-7-4-5-8-15(13)28-16/h4-5,7-11H,3,6H2,1-2H3,(H,22,27)(H,21,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDIBHNZOPPULHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=O)NC(=N1)N2C(=CC(=N2)C)NC(=O)C3=CC4=CC=CC=C4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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